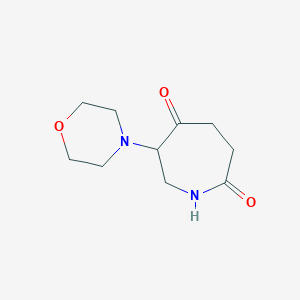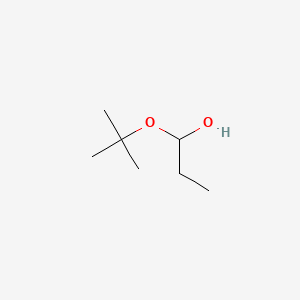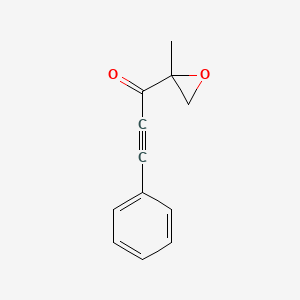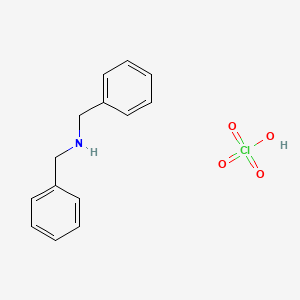
N-benzyl-1-phenylmethanamine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-phenylmethanamine;perchloric acid is a compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is a derivative of benzylamine and phenylmethanamine, and it is often used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-benzyl-1-phenylmethanamine involves the coupling of benzylamine and benzaldehyde under light irradiation in the presence of carbon dioxide. This reaction is promoted by 1-butyl-3-methylimidazolium chloride and occurs under mild conditions . The reaction mechanism involves the formation of imine intermediates, which then react with phenyl silane to form the final product.
Industrial Production Methods
Industrial production of N-benzyl-1-phenylmethanamine typically involves similar synthetic routes but on a larger scale. The use of photochemical synthesis and ionic liquids can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenoalkanes and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamines and phenylmethanamines.
Applications De Recherche Scientifique
N-benzyl-1-phenylmethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzyl-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine (Aniline): A primary amine with similar reactivity but different applications.
Benzylamine: A simpler amine with similar chemical properties but less complex structure.
N-methyl-1-phenylmethanamine: A methylated derivative with different reactivity and applications.
Uniqueness
N-benzyl-1-phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of benzyl and phenyl groups provides distinct reactivity and versatility compared to simpler amines .
Propriétés
Numéro CAS |
82465-45-0 |
|---|---|
Formule moléculaire |
C14H16ClNO4 |
Poids moléculaire |
297.73 g/mol |
Nom IUPAC |
N-benzyl-1-phenylmethanamine;perchloric acid |
InChI |
InChI=1S/C14H15N.ClHO4/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;(H,2,3,4,5) |
Clé InChI |
JOWJGOHQVWNVBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
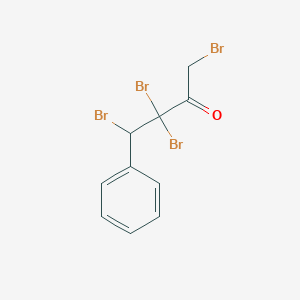
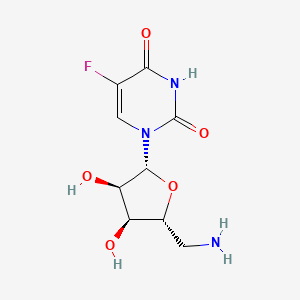
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
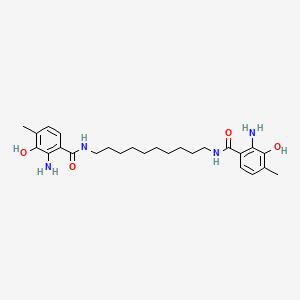

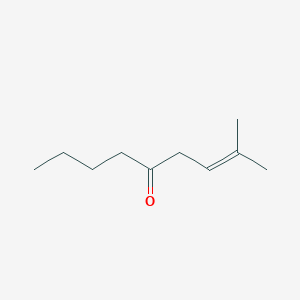
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
